molecular formula C6H3ClN2O2S2 B1273802 2,1,3-Benzothiadiazole-4-sulfonyl chloride CAS No. 73713-79-8

2,1,3-Benzothiadiazole-4-sulfonyl chloride

Cat. No.: B1273802
CAS No.: 73713-79-8
M. Wt: 234.7 g/mol
InChI Key: CXAICGCTHOWKPP-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₃ClN₂O₂S₂ and a molecular weight of 234.67 g/mol . It is a derivative of benzothiadiazole, featuring a sulfonyl chloride functional group at the 4-position. This compound is widely used in organic synthesis due to its reactivity and versatility.

Biochemical Analysis

Biochemical Properties

2,1,3-Benzothiadiazole-4-sulfonyl chloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This property makes it valuable in the modification of biomolecules, such as proteins and peptides. The interactions of this compound with enzymes and proteins often involve the formation of covalent bonds, leading to changes in the activity and function of these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the phosphorylation status of certain proteins, thereby modulating signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The sulfonyl group of the compound can form covalent bonds with nucleophilic residues in enzymes, resulting in changes in enzyme activity. Furthermore, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture and light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, including damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Reduced Products: Formed by reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole-4-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group.

    2,1,3-Benzothiadiazole-4-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride.

    2,1,3-Benzothiadiazole-4-sulfonic acid: Features a sulfonic acid group.

Uniqueness

2,1,3-Benzothiadiazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of compounds with diverse applications.

Properties

IUPAC Name

2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAICGCTHOWKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224022
Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73713-79-8
Record name 2,1,3-Benzothiadiazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73713-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole-4-sulfonyl chloride
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Synthesis routes and methods

Procedure details

To a stirred solution of 100 mL of chlorosulfonic acid at 0° C. was added 10.0 g of 2,1,3-benzothiadiazole under an inert atmosphere. The resulting mixture was heated at reflux for 30 minutes and cooled to room temperature. The reaction mixture was added dropwise to 1000 mL ice. The precipitates was collected, washed with water, and air dried to give the title compound as a beige solid, m.p. 146°-148° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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